molecular formula C2H6 B1605265 Ethane-1,1,1-d3 CAS No. 2031-95-0

Ethane-1,1,1-d3

Cat. No.: B1605265
CAS No.: 2031-95-0
M. Wt: 33.09 g/mol
InChI Key: OTMSDBZUPAUEDD-FIBGUPNXSA-N
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Description

Its molecular formula is C2H3D3, and it has a molecular weight of 33.0875 g/mol . This compound is often used in scientific research due to its unique isotopic properties.

Chemical Reactions Analysis

Ethane-1,1,1-d3 undergoes various chemical reactions, including:

Scientific Research Applications

Ethane-1,1,1-d3 is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of ethane-1,1,1-d3 involves its interaction with molecular targets through isotopic substitution. The presence of deuterium atoms affects the vibrational frequencies and bond strengths, leading to altered reaction pathways and kinetics . This makes it a valuable tool in studying reaction mechanisms and isotope effects.

Comparison with Similar Compounds

Ethane-1,1,1-d3 is unique compared to other deuterated alkanes like methane-d3 and propane-d3 due to its specific isotopic substitution pattern. Similar compounds include:

Properties

IUPAC Name

1,1,1-trideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMSDBZUPAUEDD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174200
Record name Ethane-1,1,1-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

33.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031-95-0
Record name Ethane-1,1,1-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2031-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane-1,1,1-d3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane-1,1,1-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The substitution of three hydrogen atoms with deuterium in Ethane-1,1,1-d3 introduces significant changes in its vibrational frequencies compared to regular ethane. This isotopic substitution leads to distinct and identifiable peaks in spectroscopic analyses, allowing researchers to probe molecular structure and dynamics with greater precision. For instance, studies have used Raman spectroscopy [] and infrared spectroscopy [] to analyze the rotational and vibrational characteristics of this compound, providing insights into its molecular geometry and bonding properties.

A: Researchers have successfully obtained high-resolution infrared spectra of this compound []. These spectra have allowed for the identification and analysis of various vibrational bands, including the perpendicular band ν7 [] and the combination bands ν9 + ν10, ν3 + ν4, and ν5 []. Analysis of these bands has yielded important molecular constants such as rotational constants (A0, B0) [] and Coriolis coupling constants (ζ) []. These parameters are crucial for understanding the molecule's rotational-vibrational behavior and overall structure.

A: The incorporation of deuterium, a heavier isotope of hydrogen, results in a kinetic isotope effect. This means that reactions involving the breaking of C-D bonds in this compound proceed at a slower rate compared to reactions involving C-H bond cleavage in ethane. This difference in reactivity has been exploited in studies examining the radiolysis of this compound []. By analyzing the product distribution at various pressures and temperatures, researchers can gain valuable insights into the reaction mechanisms and energy transfer processes involved.

A: An efficient method for synthesizing this compound involves the dehalogenation of 1,1,1-trichloroethane with zinc dust in a deuterium oxide (D2O) and dioxane solution []. This reaction leads to the replacement of chlorine atoms with deuterium, resulting in high yields of this compound with good isotopic purity. This synthetic approach highlights the importance of deuterated reagents and solvents in preparing specifically labeled compounds for research purposes.

A: The unique properties of this compound make it a valuable tool for studying photochemical reactions. Researchers have investigated the photolysis of this compound at specific wavelengths, such as 1470 Å, to understand the photodissociation dynamics and the influence of pressure on the product channels []. These studies shed light on the fundamental processes involved in light-matter interactions and energy transfer within molecules.

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